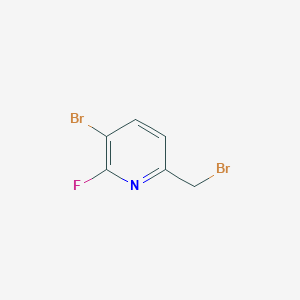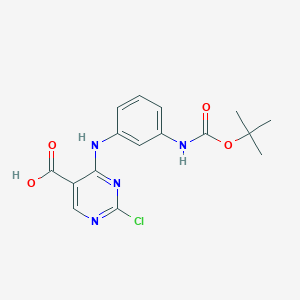
4-((3-((Tert-butoxycarbonyl)amino)phenyl)amino)-2-chloropyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((3-((Tert-butoxycarbonyl)amino)phenyl)amino)-2-chloropyrimidine-5-carboxylic acid is a complex organic compound that features a pyrimidine ring substituted with a chloropyrimidine and a carboxylic acid group. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis, providing stability during various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-((Tert-butoxycarbonyl)amino)phenyl)amino)-2-chloropyrimidine-5-carboxylic acid typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.
Introduction of the Chlorine Atom: Chlorination of the pyrimidine ring can be achieved using reagents like phosphorus oxychloride (POCl3) under controlled conditions.
Protection of the Amino Group: The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as automated systems for precise control of reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chloropyrimidine moiety, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various substituted pyrimidines.
科学的研究の応用
4-((3-((Tert-butoxycarbonyl)amino)phenyl)amino)-2-chloropyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-((3-((Tert-butoxycarbonyl)amino)phenyl)amino)-2-chloropyrimidine-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then interact with the active site of enzymes or receptors, leading to inhibition or activation of their function. The chloropyrimidine moiety can participate in nucleophilic substitution reactions, further modifying the compound’s activity.
類似化合物との比較
Similar Compounds
4-((3-((Tert-butoxycarbonyl)amino)phenyl)amino)-2-chloropyrimidine-5-carboxylic acid: Similar in structure but may have different substituents on the pyrimidine ring.
4-((3-((Tert-butoxycarbonyl)amino)phenyl)amino)-2-bromopyrimidine-5-carboxylic acid: Similar but with a bromine atom instead of chlorine.
4-((3-((Tert-butoxycarbonyl)amino)phenyl)amino)-2-fluoropyrimidine-5-carboxylic acid: Similar but with a fluorine atom instead of chlorine.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which allows for versatile chemical modifications and interactions with biological targets. The presence of the Boc-protected amino group provides stability during synthesis, while the chloropyrimidine moiety offers opportunities for further functionalization through nucleophilic substitution reactions.
特性
分子式 |
C16H17ClN4O4 |
|---|---|
分子量 |
364.78 g/mol |
IUPAC名 |
2-chloro-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]anilino]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C16H17ClN4O4/c1-16(2,3)25-15(24)20-10-6-4-5-9(7-10)19-12-11(13(22)23)8-18-14(17)21-12/h4-8H,1-3H3,(H,20,24)(H,22,23)(H,18,19,21) |
InChIキー |
WAEGSARWRNWWJT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)NC2=NC(=NC=C2C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



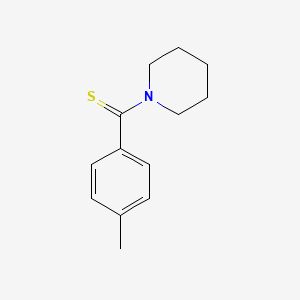
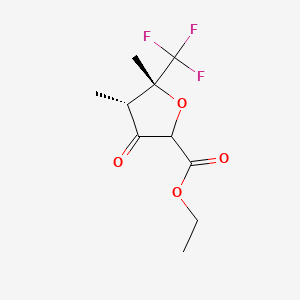

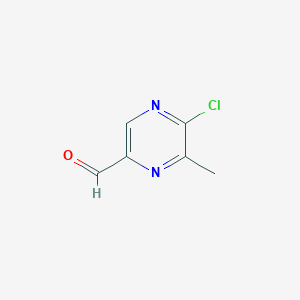
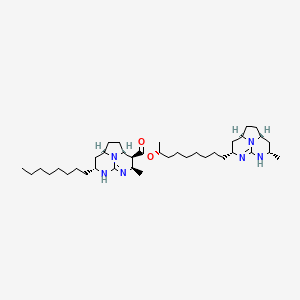
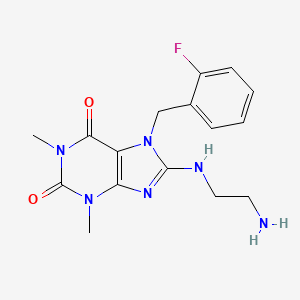
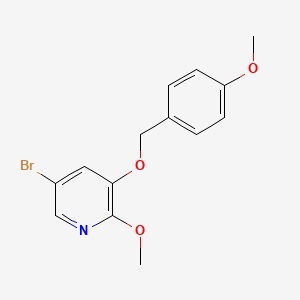

![(6S)-5-Tert-butoxycarbonyl-5-azaspiro[2.5]octane-6-carboxylic acid](/img/structure/B13913014.png)
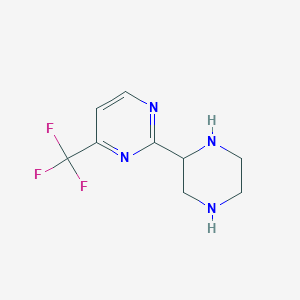
![4'-(Acetylamino)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13913027.png)

